5-Acetamidopentanoic acid

Description

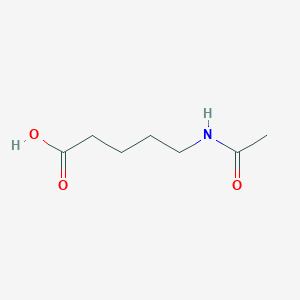

5-Acetamidopentanoic acid (IUPAC name: 5-acetamidopentanoic acid), also referred to as 5-acetamidovalerate, is a nitrogen-containing organic acid with the molecular formula C₇H₁₃NO₃ and an average molecular weight of 159.18 g/mol . Its structure comprises a pentanoic acid backbone substituted with an acetamido group (-NHCOCH₃) at the fifth carbon (Figure 1). This compound is a metabolite involved in lysine degradation pathways, where it interacts with intermediates such as dl-2-aminoadipic acid and l-saccharopine . It has been identified in diverse biological contexts, including fermentation processes , Pu-erh tea , and secondary metabolites of mangrove-derived endophytic fungi .

Properties

IUPAC Name |

5-acetamidopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSWAXSIGWXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307026 | |

| Record name | 5-(Acetylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetamidovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1072-10-2 | |

| Record name | 5-(Acetylamino)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetamidovaleric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A59TPF36NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of 5-Aminopentanoic Acid

5-Aminopentanoic acid can be synthesized through multiple pathways, including reductive amination of levulinic acid (5-oxopentanoic acid) or hydrogenation of 5-cyanopentanoic acid.

Reductive Amination of Levulinic Acid

Levulinic acid undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. This method yields 5-aminopentanoic acid with approximately 65–70% efficiency. The reaction mechanism involves imine formation followed by reduction:

Hydrogenation of 5-Cyanopentanoic Acid

Catalytic hydrogenation of 5-cyanopentanoic acid using Raney nickel under H₂ pressure (3–5 atm) in aqueous ammonia provides 5-aminopentanoic acid in 75–80% yield. The nitrile group is selectively reduced to an amine without affecting the carboxylic acid moiety.

Acetylation of the Amino Group

The amino group of 5-aminopentanoic acid is acetylated using acetic anhydride in a basic aqueous medium. A typical procedure involves dissolving the amino acid in 1 M NaOH, adding acetic anhydride dropwise at 0–5°C, and stirring for 4–6 hours. The product precipitates upon acidification to pH 2–3 with HCl, yielding 5-acetamidopentanoic acid in 85–90% purity.

Key Reaction Conditions :

-

Temperature: 0–5°C (prevents O-acetylation)

-

Base: NaOH (1 M)

-

Acetylating agent: Acetic anhydride (1.2 equiv)

Bromide Displacement in 2-Bromo-5-acetamidopentanoic Acid

An alternative method involves the synthesis of 2-bromo-5-acetamidopentanoic acid, followed by debromination. This route is detailed in patent US4615976A for octopine analog synthesis.

Synthesis of 2-Bromo-5-acetamidopentanoic Acid

5-Acetamidopentanoic acid is brominated at the α-position using bromine in acetic acid at 40–50°C. The reaction proceeds via electrophilic substitution, yielding the brominated derivative in 60–65% yield.

Debromination via Catalytic Hydrogenation

The bromine atom is removed by hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere in ethanol. This step restores the parent compound, 5-acetamidopentanoic acid, with >95% recovery.

Advantages :

-

Avoids direct handling of volatile bromine by using pre-brominated intermediates.

-

High-yielding debromination step minimizes waste.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Acetylation of 5-aminopentanoic acid | 85–90% | High | High | Low |

| Bromide displacement | 60–65% | Moderate | Moderate | Moderate |

| DKR (hypothetical) | N/A | N/A | Low | High |

Key Observations :

-

The acetylation route is preferred for industrial-scale production due to its simplicity and high yield.

-

Bromide displacement introduces unnecessary steps unless brominated analogs are desired.

Purification and Characterization

Crystallization

Crude 5-acetamidopentanoic acid is purified by recrystallization from hot water. Adjusting the pH to 4.5–5.0 enhances crystal formation, yielding a purity >98%.

Chromatographic Methods

Ion-exchange chromatography using Dowex 50WX8 resin eluted with 1 M NH₄OH effectively separates unreacted starting materials.

Spectroscopic Data

-

¹H NMR (D₂O) : δ 4.12 (t, J = 6.2 Hz, 1H, CH), 2.30–2.60 (m, 2H, CH₂), 2.05–2.30 (m, 2H, CH₂), 1.98 (s, 3H, COCH₃).

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

Industrial Applications and Considerations

5-Acetamidopentanoic acid serves as a precursor in pharmaceutical synthesis (e.g., β-lactam antibiotics) and agrochemicals. Its production at ~20 g scale, as demonstrated for analogous compounds, highlights feasibility for commercial use.

Challenges :

-

Cost-effective synthesis of 5-aminopentanoic acid remains a bottleneck.

-

Waste management from bromide displacement routes requires attention.

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

5-Acetamidopentanoic acid has potential applications in pharmacology due to its structural similarity to other bioactive compounds. Its role as a potential therapeutic agent is under investigation for several conditions:

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may offer benefits in treating conditions characterized by excessive inflammation.

- Neuroprotective Effects : Research indicates that certain acetamido compounds can exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that 5-acetamidopentanoic acid might also possess antimicrobial properties.

Synthesis and Chemical Modifications

The synthesis of 5-acetamidopentanoic acid can be achieved through various chemical methods. Its derivatives are often synthesized for enhanced biological activity:

- Modification for Drug Design : By altering functional groups on the acetamido or pentanoic acid moieties, researchers can develop new derivatives with improved pharmacological profiles.

- Use in Prodrug Formulations : The compound may serve as a prodrug, where it is metabolized into an active form within the body, enhancing drug delivery and efficacy.

Biochemical Research

In biochemical studies, 5-acetamidopentanoic acid is utilized for:

- Metabolic Pathway Studies : Understanding how this compound interacts within metabolic pathways can provide insights into amino acid metabolism and related disorders.

- Enzyme Substrates : It can act as a substrate for certain enzymes, aiding in elucidating enzyme mechanisms and kinetics.

Case Studies and Research Findings

Several studies have investigated the effects and applications of 5-acetamidopentanoic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |

| Study B | Neuroprotective potential | Showed promise in protecting neuronal cells from oxidative stress. |

| Study C | Antimicrobial activity | Exhibited activity against specific bacterial strains, indicating potential for development as an antibiotic. |

Mechanism of Action

The mechanism of action of 5-Acetamidopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. The exact pathways and targets depend on the specific context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Analogues of 5-Acetamidopentanoic Acid

Key Observations :

- Positional Isomerism : Methyl-4-acetamidbutyrate differs in the acetamido group position (C4 vs. C5), affecting solubility and metabolic interactions.

Functional Analogues in Metabolic Pathways

Table 2: Metabolic Pathway Roles

Key Observations :

- Divergent Roles: While 5-acetamidopentanoic acid is specific to lysine degradation, fumaric and citric acids are central to energy metabolism, explaining their widespread abundance .

- Concentration Dynamics: In rapeseed cake fermentation, 5-acetamidopentanoic acid levels rise significantly in later stages (S2/S3), suggesting its role in nitrogen recycling .

Key Observations :

- Fermentation Specificity: 5-Acetamidopentanoic acid is enriched in specific fermentation stages (e.g., S2/S3), unlike citric acid, which fluctuates widely .

- Ecological Niche: Its presence in mangrove fungi highlights adaptability to saline environments, contrasting with its absence in non-marine samples .

Biological Activity

5-Acetamidopentanoic acid (5-APA) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, antimicrobial, and metabolic effects, supported by various studies and data.

Chemical Structure and Properties

5-Acetamidopentanoic acid is an amino acid derivative characterized by its acetamido group attached to a pentanoic acid backbone. Its chemical formula is . The presence of the acetamido group significantly influences its solubility and reactivity, making it a subject of interest in pharmacological research.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 5-APA. In vitro experiments demonstrated that 5-APA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.

| Study | Method | Findings |

|---|---|---|

| Cell Culture | Reduced levels of TNF-α and IL-6 upon treatment with 5-APA. | |

| Animal Model | Significant reduction in edema and inflammatory markers in rats. |

2. Antimicrobial Activity

5-APA exhibits promising antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

3. Metabolic Effects

Research has indicated that 5-APA may influence metabolic pathways related to amino acid metabolism. A study involving metabolic profiling in animal models revealed alterations in key metabolites associated with energy metabolism and amino acid catabolism after administration of 5-APA.

| Metabolite | Change Observed |

|---|---|

| Glutamate | Increased |

| Aspartate | Decreased |

| Acetyl-CoA | Increased |

These findings suggest that 5-APA could play a role in modulating metabolic processes, potentially offering therapeutic benefits in metabolic disorders.

Case Study 1: Anti-Inflammatory Effects in Rodent Models

In a controlled study involving rats with induced inflammation, administration of 5-APA resulted in a notable decrease in paw swelling and inflammatory cytokine levels compared to the control group. The results support the hypothesis that 5-APA can effectively mitigate inflammation through a dose-dependent mechanism.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study evaluated the efficacy of 5-APA against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Q & A

Q. What are the documented biological roles of 5-Acetamidopentanoic acid in microbial and eukaryotic systems?

- Methodological Answer : In Doratomyces microspores, it is produced alongside antimicrobial compounds under valproic acid induction, suggesting a stress-response role. For functional studies, employ gene knockout models (e.g., CRISPR-Cas9) targeting lysine degradation enzymes and assess phenotypic changes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 5-Acetamidopentanoic acid for high-yield production in microbial systems?

- Methodological Answer : Optimize microbial strain selection (e.g., E. coli with enhanced lysine decarboxylase activity) and culture conditions (pH 7.0–7.5, microaerobic). Use fed-batch fermentation with real-time monitoring of precursor availability. Validate yields via qNMR and compare with chemostat-derived data .

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of 5-Acetamidopentanoic acid across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in bioassays, cell line specificity). Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity testing). Use statistical tools like ANOVA to isolate experimental vs. biological variability .

Q. How can stable isotope labeling be applied to track the metabolic flux of 5-Acetamidopentanoic acid in complex biological systems?

- Methodological Answer : Introduce - or -labeled precursors (e.g., lysine) into model organisms. Use time-resolved sampling and LC-HRMS to quantify isotopic enrichment. Apply flux balance analysis (FBA) software (e.g., COBRA Toolbox) to model pathway dynamics .

Q. What are the critical considerations when designing experiments to investigate the antimicrobial properties of 5-Acetamidopentanoic acid?

- Methodological Answer : Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs) across Gram-positive/-negative bacteria. Account for compound stability in culture media (e.g., pH-dependent hydrolysis). Use checkerboard assays to evaluate synergies with known antibiotics .

Q. How should researchers address potential confounding variables when analyzing 5-Acetamidopentanoic acid’s effects in mixed microbial communities?

- Methodological Answer : Perform metagenomic profiling (16S rRNA sequencing) to characterize community composition pre-/post-treatment. Use isotopically labeled compound to distinguish direct effects from indirect metabolic shifts. Apply multivariate statistics (e.g., PCA) to disentangle compound-specific vs. ecological interactions .

Q. What ethical guidelines apply to studies involving 5-Acetamidopentanoic acid in animal or environmental research?

- Methodological Answer : Follow institutional animal care protocols (e.g., ARRIVE guidelines) for toxicity studies. For environmental release assessments, conduct microcosm experiments to evaluate biodegradation pathways and ecotoxicology endpoints (e.g., algal growth inhibition). Obtain permits for field studies under Nagoya Protocol compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.